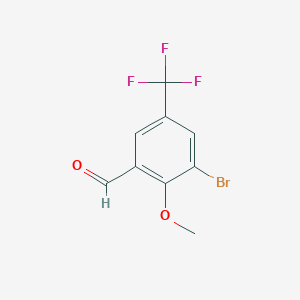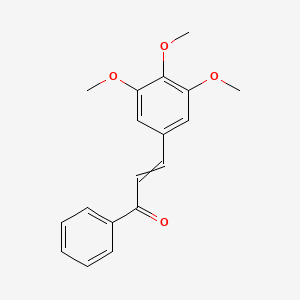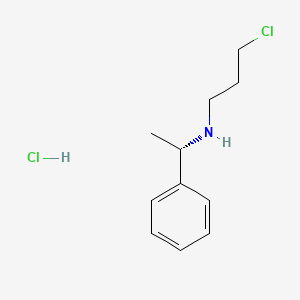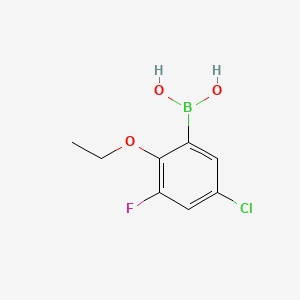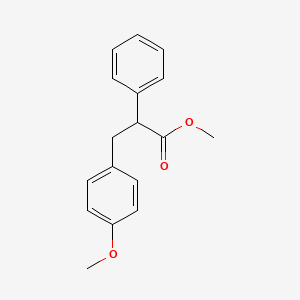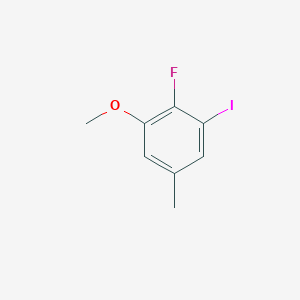
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of (2R,5R)-2,5-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: TERT-BUTYL (2R,5R)-2-CARBOXY-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Reduction: TERT-BUTYL (2R,5R)-2-HYDROXYMETHYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL (2R,5R)-2,5-DIMETHYLPYRROLIDINE-1-CARBOXYLATE: Similar structure but lacks the formyl group.
TERT-BUTYL (2S,5S)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE: Enantiomer of the compound with different stereochemistry.
Uniqueness
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both formyl and tert-butyl ester groups. This combination of features makes it a valuable compound in asymmetric synthesis and other applications .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
WXYOENHAXJAXBI-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C=O |
SMILES canónico |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
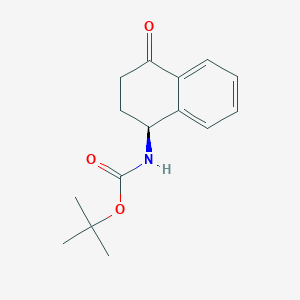

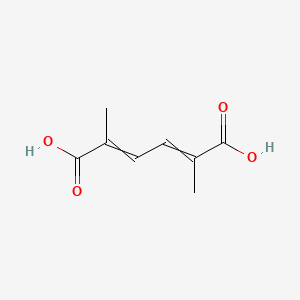
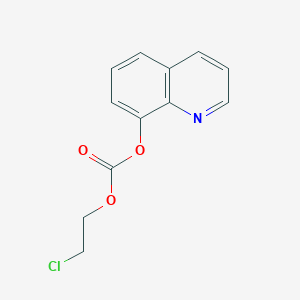
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
